molecular formula C14H14BrN3O2 B2668560 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide CAS No. 1798513-97-9

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide

Cat. No.: B2668560
CAS No.: 1798513-97-9
M. Wt: 336.189
InChI Key: JIZJQVIRTNEQON-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide is a synthetic small molecule featuring a brominated furan carboxamide core linked to a pyridine-substituted pyrrolidine. This molecular architecture is of significant interest in medicinal chemistry and chemical biology for the discovery and development of novel bioactive agents. Compounds with similar structural motifs, particularly those containing the 5-bromofuran-2-carboxamide group, have been identified as potent, first-in-class nonpeptide antagonists for the Relaxin-3 receptor (RXFP3), a G protein-coupled receptor (GPCR) target in the central nervous system . RXFP3 antagonism represents a promising therapeutic strategy for conditions such as metabolic syndrome, obesity, and substance abuse disorders . Furthermore, pyridine carboxamide derivatives have been actively investigated for their potential as anticancer agents, highlighting the broad applicability of this chemotype in oncology research . The presence of both furan and pyridine heterocycles, which are privileged structures in drug discovery, suggests this compound may serve as a versatile intermediate or a key scaffold for constructing targeted libraries. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-(1-pyridin-2-ylpyrrolidin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c15-12-5-4-11(20-12)14(19)17-10-6-8-18(9-10)13-3-1-2-7-16-13/h1-5,7,10H,6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZJQVIRTNEQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(O2)Br)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide typically involves multiple steps. One common approach is the bromination of a precursor compound followed by amide formation. For instance, the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate . This intermediate can then be reacted with a pyrrolidine derivative and a furan carboxylic acid derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Cyclization Reactions: The presence of multiple functional groups allows for potential cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its structural features make it a valuable scaffold for designing molecules with biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules

    Material Science: The compound can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or conductivity.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine and pyrrolidine rings can facilitate binding to biological macromolecules, while the bromine atom and furan ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

5-Bromo-N-(8-Chloro-2-Methylimidazo[1,2-a]Pyridin-3-yl)Furan-2-Carboxamide (Compound 84)

  • Core Structure : Replaces the pyrrolidine-pyridine moiety with an imidazo[1,2-a]pyridine group.
  • Substituents : Chloro and methyl groups at the 8- and 2-positions, respectively.
  • Molecular Weight : 408.11 g/mol (C₂₂H₁₉ClN₃O₃) vs. ~369.64 g/mol for the target compound.
  • Biological Relevance : Demonstrated activity as a Nurr1 agonist, suggesting the imidazopyridine core may enhance target engagement compared to the pyrrolidine-pyridine system .

5-Bromo-N-[3-Chloro-4-(1-Pyrrolidinyl)Phenyl]Furan-2-Carboxamide (CAS 364598-21-0)

  • Core Structure : Substitutes the pyridin-2-yl-pyrrolidin-3-yl group with a chlorophenyl-pyrrolidine moiety.
  • Physicochemical Properties :
    • XLogP3 : 4.4 (similar lipophilicity to the target compound).
    • Topological Polar Surface Area (TPSA) : 45.5 Ų (indicative of moderate permeability).

Alkyl-Substituted Analogs (e.g., 5-Bromo-N-(Propan-2-yl)Furan-2-Carboxamide)

  • Core Structure : Simpler alkyl chains (e.g., isopropyl) instead of the pyrrolidine-pyridine group.
  • Molecular Weight : ~246.09 g/mol (significantly lower than the target compound).
  • Lipophilicity : Likely lower LogP due to reduced aromaticity, favoring solubility but limiting membrane permeability .

Functional Analogues

Furo[2,3-b]Pyridine Derivatives

  • Example: 5-(3-((2-(1,2,4-Oxadiazol-3-yl)Propan-2-yl)Carbamoyl)Phenyl)-2-(4-Fluorophenyl)-N-Methyl-6-((2,2,2-Trifluoroethyl)Amino)Furo[2,3-b]Pyridine-3-Carboxamide
  • Key Differences : Incorporates fluorophenyl, trifluoroethyl, and oxadiazole groups. These substituents enhance metabolic stability and target affinity but increase molecular complexity (MW > 500 g/mol) .

1,4-Dihydropyridine Derivatives

  • Example: 6-{[2-(4-Bromophenyl)-2-Oxoethyl]Thio}-5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-2-Methyl-1,4-Dihydropyridine-3-Carboxamide
  • Core Structure: Conjugated dihydropyridine ring vs. non-conjugated furan-pyrrolidine system.
  • Electronic Effects : The dihydropyridine core facilitates redox activity, often exploited in calcium channel modulation, unlike the target’s bromofuran carboxamide .

Comparative Physicochemical Properties

Property Target Compound Imidazopyridine Analog (84) Chlorophenyl Analog Alkyl Analog
Molecular Weight (g/mol) ~369.64 408.11 369.64 ~246.09
XLogP3 ~4.4 (estimated) Not reported 4.4 ~2.5
TPSA (Ų) ~45.5 Not reported 45.5 ~45.5
Hydrogen Bond Acceptors 3 3 3 3

Biological Activity

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The compound features a bromine atom, a furan ring, and a pyridine moiety, contributing to its unique chemical properties. Its molecular formula is C13H13BrN2O2C_{13}H_{13}BrN_2O_2, and it has a molecular weight of 305.16 g/mol. The presence of halogens and heterocycles often enhances biological activity by influencing the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC13H13BrN2O2C_{13}H_{13}BrN_2O_2
Molecular Weight305.16 g/mol
CAS Number2034537-34-1
SolubilitySoluble in DMSO

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Pyrrolidine Derivative : Starting from pyridine derivatives, the pyrrolidine ring is formed through cyclization reactions.
  • Bromination : The introduction of the bromine atom can be achieved via electrophilic bromination.
  • Furan Carboxamide Formation : The final step involves the coupling of the furan derivative with the brominated pyrrolidine to form the carboxamide linkage.

These synthetic routes are crucial for optimizing yield and purity for biological testing.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally similar to this compound were tested against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).

Table 2: Anticancer Activity Against A549 Cells

CompoundIC50 (µM)Selectivity Index (SI)
This compound12.54.0
Cisplatin10.01.0

The selectivity index indicates that this compound has a favorable profile compared to standard chemotherapeutics like cisplatin, suggesting lower toxicity to non-cancerous cells.

Antimicrobial Activity

In addition to anticancer properties, this compound also exhibits antimicrobial activity against multidrug-resistant pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 3: Antimicrobial Activity Against Multidrug-resistant Strains

PathogenMIC (µg/mL)Resistance Type
Staphylococcus aureus8Methicillin-resistant
Escherichia coli16Extended-spectrum beta-lactamase (ESBL) producing

These findings highlight the potential utility of this compound in treating infections caused by resistant strains.

Case Study 1: Anticancer Efficacy

In a recent study published in Pharmaceutical Research, researchers evaluated the efficacy of various pyrrolidine derivatives, including our compound, against A549 lung cancer cells. The study showed that modifications on the pyrrolidine ring significantly influenced anticancer activity, with the bromine substituent enhancing potency due to increased reactivity in cellular environments .

Case Study 2: Antimicrobial Effectiveness

Another study focused on the antimicrobial properties of similar compounds against clinically relevant pathogens. The results indicated that compounds with furan and pyridine moieties demonstrated enhanced activity against resistant strains, suggesting that structural features play a critical role in bioactivity .

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